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An in-depth guide for researchers, scientists, and drug development professionals on the

discovery, properties, and separation methodologies of the rare earth element Terbium.

This technical guide provides a comprehensive overview of the discovery and history of the

element terbium (Tb), atomic number 65. It details the initial findings by Carl Gustaf Mosander,

the challenges of its isolation, and the development of modern separation techniques. The

guide includes quantitative data on terbium's properties, detailed experimental protocols for

key separation methods, and visualizations of historical and technical workflows.

Discovery and Historical Context
Terbium was first identified in 1843 by the Swedish chemist Carl Gustaf Mosander.[1][2]

Mosander was investigating yttria, an oxide obtained from the mineral gadolinite, which was

sourced from a quarry in the village of Ytterby, Sweden.[1][3] This village remarkably gives its

name to four elements: yttrium, ytterbium, erbium, and terbium. Mosander suspected that

yttria was not a simple oxide but a mixture of several new elements.[3] Through a painstaking

process of fractional precipitation using ammonium hydroxide, he separated yttria into three

fractions: a colorless salt that was true yttria, a yellow fraction he named "terbia," and a rose-

pink fraction he called "erbia."[4]

The initial discoveries were met with some skepticism due to the extreme chemical similarity of

the rare earth elements, which made their separation and identification incredibly challenging.

[5] For a time, there was confusion, and the names for erbia and terbia were even reversed.[5]

It wasn't until the development of spectroscopy that the distinct nature of these new elements
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was definitively confirmed. In 1864, Marc Delafontaine used optical spectroscopy to prove that

yttrium, terbium, and erbium were indeed separate elements.[1] However, obtaining the

element in a pure form remained a significant challenge for several decades.

The final confirmation and isolation of pure terbium compounds were achieved by the French

chemist Georges Urbain in 1905 through thousands of fractional crystallizations.[1]
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Caption: Timeline of the discovery and confirmation of Terbium.

Properties of Terbium
Terbium is a silvery-white, malleable, ductile, and relatively soft rare earth metal. It is a

member of the lanthanide series.

Physical and Atomic Properties
The fundamental physical and atomic properties of terbium are summarized in the table below.
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Property Value

Atomic Number 65

Atomic Weight 158.92535 u

Electron Configuration [Xe] 4f⁹ 6s²

Density 8.23 g/cm³

Melting Point 1356 °C (1629 K)

Boiling Point 3230 °C (3503 K)

Crystal Structure Hexagonal Close-Packed (HCP)

Oxidation States +3, +4

Magnetic Ordering
Ferromagnetic below 219 K, Antiferromagnetic

219-230 K, Paramagnetic above 230 K

Chemical Properties
Terbium is a fairly electropositive metal that is relatively stable in air but will slowly oxidize. It

reacts slowly with cold water and more rapidly with hot water to form terbium hydroxide.

Terbium dissolves in dilute acids and reacts with all halogens to form trihalides. A key

characteristic of terbium is its ability to exist in a +4 oxidation state, in addition to the more

common +3 state for lanthanides, which is a crucial feature exploited in modern separation

techniques.

Isotopes
Naturally occurring terbium consists of only one stable isotope, ¹⁵⁹Tb. Numerous radioactive

isotopes have been characterized, with the most stable being ¹⁵⁸Tb (half-life of 180 years) and

¹⁵⁷Tb (half-life of 71 years).

Experimental Protocols for Separation and Isolation
The separation of terbium from other rare earth elements has historically been a significant

challenge due to their similar chemical properties. Over time, the methodologies have evolved
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from laborious, multi-stage crystallization processes to more efficient chromatographic and

solvent extraction techniques.

Historical Method: Fractional Precipitation (Mosander,
~1843)
Carl Gustaf Mosander's initial separation of "terbia" from yttria relied on the principle of

fractional precipitation, exploiting slight differences in the basicity of the rare earth hydroxides.

Objective: To separate the components of yttria ore.

Methodology:

The raw yttria (a mixture of rare earth oxides) is dissolved in an acid, such as nitric acid, to

form a solution of rare earth nitrates.

Ammonium hydroxide is slowly and carefully added to the solution. This begins to precipitate

the rare earth hydroxides.

Due to subtle differences in their basicity, the hydroxides of the different rare earth elements

precipitate at slightly different pH values. The least basic hydroxides precipitate first.

By collecting the precipitate in numerous successive fractions as more ammonium hydroxide

is added, a partial separation of the rare earth elements can be achieved.

Mosander observed that different fractions had different colors, indicating the presence of

new elements. The fraction containing terbium was noted for its yellow color.

This process was extremely tedious and did not yield pure elements, but rather enriched

fractions.

Historical Method: Fractional Crystallization (Urbain,
~1905)
Georges Urbain significantly improved upon the separation of rare earths by developing

fractional crystallization techniques. This method exploits small differences in the solubility of

rare earth salts.
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Objective: To obtain pure terbium compounds from an enriched "terbia" fraction.

Methodology:

The enriched terbium oxide fraction is dissolved in nitric acid.

A salt, such as bismuth nitrate or magnesium nitrate, is added to the solution to form double

nitrate salts with the rare earth elements.

The solution is concentrated by evaporation and then allowed to cool slowly, causing the

least soluble double nitrate salts to crystallize out of the solution first.

The crystals are separated from the remaining liquid (the mother liquor).

This process is repeated thousands of times. The crystals from one step are redissolved and

recrystallized, while the mother liquor is further concentrated to crystallize the more soluble

salts.

This systematic and repetitive process gradually separates the rare earth double nitrates

based on their slight differences in solubility, eventually yielding highly purified salts of

individual rare earth elements, including terbium.

Modern Method: Ion-Exchange Chromatography
(Spedding, ~1947)
Frank Spedding and his team at Iowa State University developed ion-exchange

chromatography into a large-scale, practical method for separating rare earths during the

Manhattan Project. This technique offers much higher separation efficiency than fractional

crystallization.

Objective: To separate individual rare earth elements from a mixed concentrate with high purity.

Methodology:

Column Preparation: A long column is packed with a cation-exchange resin, such as Dowex

50. The resin is typically in the hydrogen (H⁺) or ammonium (NH₄⁺) form.
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Loading: A solution containing the mixture of rare earth ions (e.g., in dilute hydrochloric acid)

is passed through the top of the column. The rare earth ions (RE³⁺) bind to the resin,

displacing the H⁺ or NH₄⁺ ions.

Elution: A complexing agent (eluant), such as a buffered solution of

ethylenediaminetetraacetic acid (EDTA), is continuously passed through the column.

Separation: The rare earth ions establish a dynamic equilibrium, moving between being

bound to the resin and being complexed by the EDTA in the mobile phase. The stability of

the RE-EDTA complex varies slightly for each rare earth element. The ions that form the

most stable complexes (typically the heavier rare earths) spend more time in the mobile

phase and thus move down the column faster.

Fraction Collection: The solution exiting the column (the eluate) is collected in a series of

fractions over time. Each fraction will be enriched in a specific rare earth element. The

fractions are then analyzed to determine their composition.

Precipitation and Conversion: The desired rare earth element is precipitated from its

collected fractions, often as an oxalate, and then ignited to form the pure oxide.
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Caption: Workflow for Ion-Exchange Separation of Terbium.
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Modern Method: Solvent Extraction
Solvent extraction has become the primary industrial method for separating rare earth

elements. It is a continuous process that is more easily scaled up than ion exchange.

Objective: To selectively extract terbium from an aqueous solution containing a mixture of rare

earth elements into an immiscible organic phase.

Methodology:

Aqueous Phase Preparation: The mixed rare earth oxides are dissolved in a strong acid,

such as hydrochloric or nitric acid, to create an aqueous feed solution. The pH of this

solution is carefully adjusted.

Organic Phase Preparation: An organic extractant, such as bis(2-ethylhexyl) hydrogen

phosphate (HDEHP), is dissolved in an immiscible organic solvent like kerosene.

Extraction: The aqueous and organic phases are mixed vigorously in a series of stages (e.g.,

in mixer-settlers). The extractant selectively forms complexes with the rare earth ions,

partitioning them into the organic phase. The distribution coefficient for each rare earth

element is slightly different, allowing for separation. Heavier rare earths like terbium are

typically extracted more readily at a given pH.

Stripping: The organic phase, now loaded with the desired rare earth element(s), is

contacted with an acidic solution (the stripping solution). This reverses the extraction

process, transferring the rare earth ions back into a new aqueous phase, now in a more

purified form.

Product Recovery: The terbium is recovered from the purified aqueous solution by

precipitation (e.g., as terbium oxalate) followed by calcination to produce high-purity

terbium oxide.

The entire process involves many stages to achieve high purity, with the conditions (pH,

extractant concentration) in each stage optimized to target specific rare earth elements.

Conclusion
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The journey of terbium, from a yellow-tinged impurity in yttria to a critical component in modern

technology, encapsulates the history of rare earth chemistry. The initial discoveries by

Mosander, reliant on classical chemical techniques, laid the groundwork for future research.

The subsequent development of more sophisticated separation methods by pioneers like

Urbain and Spedding was crucial in unlocking the unique properties of terbium and the other

lanthanides. Today, highly efficient industrial processes like solvent extraction provide the high-

purity terbium essential for applications in phosphors for lighting and displays, high-

performance magnets, and solid-state devices. This technical history underscores the interplay

between analytical chemistry, materials science, and technological innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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